molecular formula C20H18FN3O2 B2674255 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852367-23-8

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2674255
CAS No.: 852367-23-8
M. Wt: 351.381
InChI Key: REFPPQQWJGNSBN-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group and linked to an indole moiety via a diketone (ethane-1,2-dione) bridge. This structure is characteristic of molecules designed for receptor targeting, particularly in neurological and oncological research. The fluorophenyl group enhances electronic properties and metabolic stability, while the indole moiety is a common pharmacophore in bioactive molecules.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-14-5-7-15(8-6-14)23-9-11-24(12-10-23)20(26)19(25)17-13-22-18-4-2-1-3-16(17)18/h1-8,13,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFPPQQWJGNSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328322
Record name 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852367-23-8
Record name 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 4-fluoroaniline with ethylene glycol in the presence of a dehydrating agent to form 4-(4-fluorophenyl)piperazine.

    Indole synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the two moieties: The final step involves coupling the piperazine and indole moieties through a suitable linker, such as an ethane-1,2-dione group, under appropriate reaction conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole and piperazine rings, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studies on receptor binding and signal transduction pathways.

    Medicine: Due to its potential bioactivity, it can be investigated for therapeutic applications, such as antiviral, anticancer, or psychoactive properties.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is likely to involve interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can interact with various biological targets, including serotonin receptors, while the piperazine ring can modulate neurotransmitter activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Diarylmethylpiperazine Derivatives

describes 1-(4-diarylmethylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives. These compounds replace the 4-fluorophenyl group with bulkier diarylmethyl groups (e.g., diphenylmethyl), which may enhance binding to hydrophobic pockets in target proteins but reduce metabolic stability due to increased steric hindrance .

Benzylpiperazine Analogues

highlights 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione. However, the lack of a fluorine atom may diminish electronegativity-driven interactions .

Heterocyclic Replacements

Morpholine Substitution

reports 1-(1H-indol-3-yl)-2-morpholin-4-ylethane-1,2-dione. Replacing piperazine with morpholine alters hydrogen-bonding capacity and solubility.

Benzoylpiperazine Derivatives

1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione () incorporates methoxy groups on the indole ring and a benzoyl group on piperazine. These modifications enhance binding to 5-HT6 receptors (pKi ~7.8) but may reduce blood-brain barrier penetration due to increased molecular weight (MW = 441.45 g/mol) .

Functional Activity Comparisons

5-HT6 Receptor Antagonism

Compounds 4g and 4j () with sulfonylindole and methoxyphenylpiperazine groups show potent 5-HT6 antagonism (IC50 = 32 nM for 4j). The target compound’s fluorophenyl group may mimic these electronic effects but requires direct assay validation .

NMDA Receptor Modulation

describes GluN2B receptor ligands with indole-piperazine-dione structures. While structurally similar, the absence of a 4-fluorophenyl group in these compounds suggests divergent SAR (structure-activity relationship) profiles for NMDA vs. serotonin targets .

Physicochemical Data

Property Target Compound Morpholine Analogue () Benzoylpiperazine ()
Molecular Weight (g/mol) ~354.35* 258.27 441.45
LogP (XLogP3) ~3.1 (estimated) 1.4 4.2 (estimated)
Hydrogen Bond Acceptors 4 3 6

*Calculated based on C19H15FN4O2.

Biological Activity

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring and an indole moiety. Its molecular formula is C20H20FN3O2C_{20}H_{20}F_{N_3}O_{2}, and it possesses unique properties that may contribute to its biological effects.

Enzyme Inhibition

Research indicates that compounds similar to this compound may function as inhibitors for various enzymes. For instance, studies have shown that derivatives can inhibit enzymes at low micromolar concentrations, with IC50 values indicating their potency.

Table 1: IC50 Values for Related Compounds

Compound NameIC50 (μM)Activity Description
Compound A15.23Potent inhibitor
Compound B30.45Moderate inhibitor
Compound C40.43Least effective in the series

Receptor Binding

The compound is believed to interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions. This interaction may suggest potential applications in treating mood disorders or neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have indicated that similar compounds exhibit antimicrobial properties. The presence of the indole structure may enhance these effects due to its known bioactivity against various pathogens.

Anticancer Potential

Recent research has highlighted the anticancer potential of compounds with similar structures. The ability to induce apoptosis in cancer cells through specific signaling pathways has been documented, suggesting a promising avenue for further exploration.

Case Study: Anticancer Activity
A study conducted on a series of indole derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Q & A

Q. What are the optimal synthetic routes for 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione, and what purification methods ensure high yield?

Methodological Answer: The synthesis typically involves coupling a fluorophenyl-piperazine moiety with an indole-ethane-dione precursor. Key steps include:

  • Nucleophilic substitution : React 4-(4-fluorophenyl)piperazine with a halogenated ethane-1,2-dione intermediate under reflux in anhydrous acetonitrile or DMF .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in methanol to achieve >95% purity .
  • Critical parameters : Control reaction temperature (70–80°C) and stoichiometry (1:1.2 molar ratio of piperazine to dione) to minimize byproducts like unreacted indole derivatives.

Q. Table 1: Optimization of Coupling Reaction Conditions

ParameterOptimal ValueByproduct Reduction Strategy
SolventAnhydrous DMFUse molecular sieves
Temperature75°CSlow reagent addition
Reaction Time12–16 hoursTLC monitoring every 2 hours

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Compare chemical shifts with analogous piperazine-indole derivatives. For example:
    • The fluorophenyl group shows aromatic protons at δ 7.1–7.3 ppm (doublets, J = 8.5 Hz) .
    • Piperazine protons appear as multiplet signals at δ 2.4–3.5 ppm .
  • IR Spectroscopy : Confirm carbonyl groups (C=O) at ~1680–1720 cm⁻¹ and indole N-H stretches at ~3400 cm⁻¹ .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 394.15) and fragmentation patterns matching the dione-piperazine cleavage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for piperazine-indole derivatives, particularly regarding receptor binding affinities?

Methodological Answer:

  • Comparative binding assays : Test the compound against a panel of receptors (e.g., 5-HT₁A, D₂) using radioligand displacement assays. For example:
    • Use [³H]WAY-100635 for 5-HT₁A to measure IC₅₀ values .
  • Data normalization : Account for variations in assay conditions (e.g., membrane preparation, buffer pH) by referencing positive controls (e.g., serotonin for 5-HT receptors) .
  • Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., lipophilicity, solvent effects) in conflicting datasets.

Q. Table 2: Receptor Binding Affinity Comparison

ReceptorReported IC₅₀ (nM)Proposed Confounders
5-HT₁A15–120Buffer ionic strength, pH
D₂220–450Membrane protein concentration

Q. How does modifying the fluorophenyl or indole substituents affect the compound's physicochemical properties and bioactivity?

Methodological Answer:

  • Substituent effects :
    • Fluorophenyl position : Para-substitution (as in the parent compound) enhances metabolic stability compared to ortho/meta positions .
    • Indole modifications : Adding electron-withdrawing groups (e.g., -NO₂) to the indole ring increases π-π stacking but reduces solubility.
  • Methodology :
    • Synthesize analogs via Suzuki-Miyaura coupling for fluorophenyl variations .
    • Assess solubility (shake-flask method) and logP (HPLC-derived) to correlate substituents with bioavailability .

Q. What computational methods are validated for predicting the binding modes of this compound with serotonin receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with receptor structures (e.g., 5-HT₁A PDB: 7E2Z) to simulate binding poses. Key parameters:
    • Grid box centered on the orthosteric site (20 ų).
    • Lamarckian genetic algorithm with 100 runs .
  • Validation : Compare docking scores with experimental IC₅₀ values. For example, a pose with hydrogen bonding to Ser159 and π-stacking with Phe361 correlates with high affinity .
  • Dynamic simulations : Run 100-ns MD simulations in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

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